molecular formula C10H13N5 B1491662 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098053-56-4

2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Cat. No.: B1491662
CAS No.: 2098053-56-4
M. Wt: 203.24 g/mol
InChI Key: YCAKFAVXVHOIAT-UHFFFAOYSA-N
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Description

2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can range from enzyme inhibition to activation, depending on the specific biochemical context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially altering metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization . The distribution of this compound within different cellular compartments can influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

2-(6-cyclopropylimidazo[1,2-b]pyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-9(12)6-14-3-4-15-10(14)5-8(13-15)7-1-2-7/h3-5,7H,1-2,6H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAKFAVXVHOIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN(C3=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 4
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 5
Reactant of Route 5
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.